molecular formula C18H21NO4S B2633691 methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-4,5-dimethylthiophene-3-carboxylate CAS No. 300812-58-2

methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2633691
CAS No.: 300812-58-2
M. Wt: 347.43
InChI Key: ZTHFNEXBYXUJIA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a fused isoindole-1,3-dione moiety linked to a substituted thiophene ring via a methyl ester group. Key structural attributes include:

  • Isoindole-1,3-dione core: A partially saturated bicyclic system with 5,6-dimethyl substituents and two ketone groups.
  • Thiophene ring: 4,5-dimethyl substitution and a methyl ester at position 2.
  • Physicochemical properties: High lipophilicity (predicted XLogP >4) due to methyl and aromatic groups, with moderate molecular weight (~345 g/mol).

While direct pharmacological data for this compound are unavailable, structurally related molecules (e.g., tetrahydroisoquinoline derivatives) exhibit bioactivity in antimicrobial, anticancer, and enzyme inhibition contexts .

Properties

IUPAC Name

methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-8-6-12-13(7-9(8)2)16(21)19(15(12)20)17-14(18(22)23-5)10(3)11(4)24-17/h12-13H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHFNEXBYXUJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=C(C(=C(S3)C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Molecular Characteristics

  • IUPAC Name : this compound
  • CAS Number : 5438-24-4
  • Molecular Weight : 302.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzyme activity and influence various signaling pathways. The compound may exhibit anticancer properties by inducing apoptosis in tumor cells and inhibiting cell proliferation.

Anticancer Activity

Research has indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. A study evaluated the cytotoxic effects of similar compounds on human tumor cell lines. The results showed that certain derivatives demonstrated IC50 values as low as 14.5 µM against ovarian carcinoma IGROV-1 cells while exhibiting limited toxicity on normal prostate cells (IC50 > 100 µM) . This suggests a selective action against cancerous cells.

G-Quadruplex Binding Properties

Another study focused on the binding properties of related compounds to G-quadruplex DNA structures. Such interactions are crucial because they can disrupt cancer cell proliferation by stabilizing these structures and preventing DNA replication . The findings indicated that specific modifications in the chemical structure significantly enhanced binding affinity to G-quadruplexes.

Comparative Biological Activity Table

Compound NameIC50 (µM)Target CellsBiological Activity
Compound 914.5IGROV-1Anticancer
Compound 10>100CW22Rv1Non-cytotoxic
Compound 14>30–100RWPE1Non-cytotoxic

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The reaction begins with the appropriate isoindoline derivative.
  • Reagents : Common reagents include dimethylacetylene dicarboxylate and various catalysts.
  • Reaction Conditions : Controlled temperatures and solvents are used to optimize yield and purity.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) XLogP Key Applications/Properties
Target Compound Isoindole-1,3-dione + thiophene 5,6-dimethyl (isoindole); 4,5-dimethyl (thiophene) ~345 ~4.2 N/A (structural analog activity inferred)
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Tetrahydroisoquinoline 6,7-dimethoxy; ethyl ester ~307 1.8 Anticancer lead optimization
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazopyridine Cyano, nitroaryl, phenethyl ~561 3.5 Synthetic intermediate for drug discovery
Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-3-carboxylate Benzothiophene + thiophene Benzothiophene-3-carbonylamino 349.5 4.8 High lipophilicity; potential CNS targeting

Key Differences and Implications

A. Heterocyclic Core Variations
  • Isoindole-1,3-dione vs. Tetrahydroisoquinoline: The target compound’s isoindole-1,3-dione core introduces rigid, electron-deficient regions, contrasting with the more flexible, electron-rich tetrahydroisoquinoline in compound 6d . This rigidity may reduce metabolic degradation but limit membrane permeability.
  • Thiophene vs. Imidazopyridine : The thiophene ring in the target compound offers sulfur-mediated π-stacking interactions, whereas the imidazopyridine in compound 1l provides basic nitrogen sites for hydrogen bonding .
B. Substituent Effects
  • Methyl vs.
  • Ester Linkages : The methyl ester in the target compound versus ethyl esters in 6d and 1l affects hydrolysis rates and bioavailability. Methyl esters generally exhibit slower metabolic cleavage .

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